
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- is a complex organic compound belonging to the isothiazole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, which undergo functional group modifications to introduce the cyanomethyl and methylthio groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound might be explored for its potential bioactivity. Isothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for drug development. Its structural features could be optimized for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
- 4-Isothiazolecarbonitrile, 3-((methylthio)thio)-5-(methylthio)-
- 4-Isothiazolecarbonitrile, 3-((ethylthio)thio)-5-(methylthio)-
Uniqueness
Compared to similar compounds, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- may exhibit unique reactivity due to the presence of the cyanomethyl group. This functional group can participate in additional chemical reactions, potentially leading to novel applications.
特性
CAS番号 |
24306-38-5 |
|---|---|
分子式 |
C7H5N3S3 |
分子量 |
227.3 g/mol |
IUPAC名 |
3-(cyanomethylsulfanyl)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-5(4-9)6(10-13-7)12-3-2-8/h3H2,1H3 |
InChIキー |
GKJYQTIIZUVXPG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=NS1)SCC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

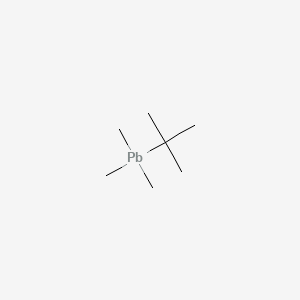
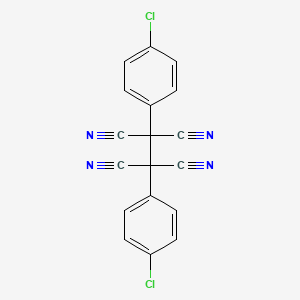

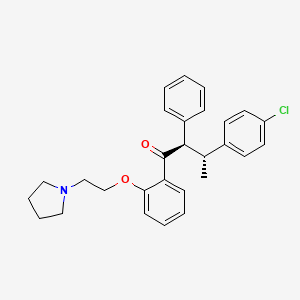
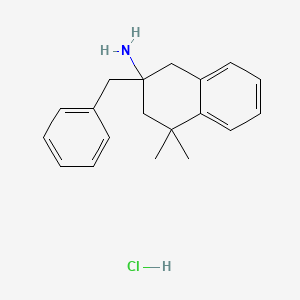
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
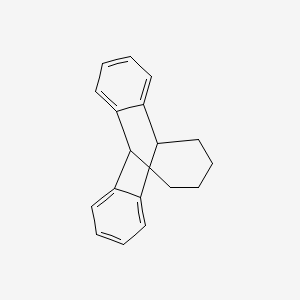
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)
